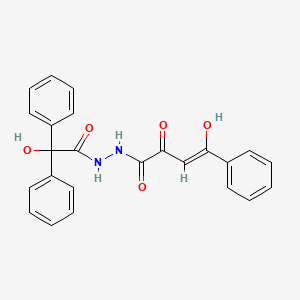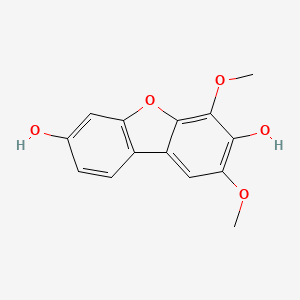
2,4-Dimethoxy-3,7-dibenzofurandiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-3,7-dibenzofurandiol is a chemical compound with the molecular formula C14H12O5. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities . This compound is characterized by the presence of two methoxy groups and two hydroxyl groups attached to the benzofuran core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-3,7-dibenzofurandiol typically involves the reaction of appropriate benzofuran precursors with methoxy and hydroxyl substituents. One common method involves the use of methoxybenzofuran derivatives, which are subjected to hydroxylation reactions under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxy-3,7-dibenzofurandiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrobenzofurans, and substituted benzofurans, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
2,4-Dimethoxy-3,7-dibenzofurandiol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-3,7-dibenzofurandiol involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often mediated through its ability to modulate oxidative stress and inhibit microbial growth. It may target cellular components such as enzymes involved in redox reactions and disrupt cellular homeostasis .
Comparaison Avec Des Composés Similaires
2,4-Dimethoxy-3,7-dibenzofurandiol can be compared with other benzofuran derivatives, such as:
Psoralen: Known for its use in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy for skin conditions.
Angelicin: Studied for its anti-inflammatory and antimicrobial properties.
These compounds share structural similarities with this compound but differ in their specific substituents and biological activities. The unique combination of methoxy and hydroxyl groups in this compound contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
1188276-92-7 |
|---|---|
Formule moléculaire |
C14H12O5 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
2,4-dimethoxydibenzofuran-3,7-diol |
InChI |
InChI=1S/C14H12O5/c1-17-11-6-9-8-4-3-7(15)5-10(8)19-13(9)14(18-2)12(11)16/h3-6,15-16H,1-2H3 |
Clé InChI |
UOMKWMFPHKNOIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C3=C(O2)C=C(C=C3)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


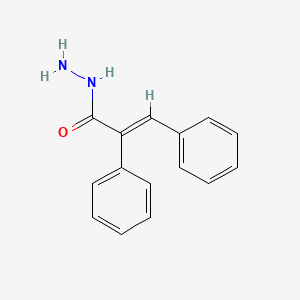
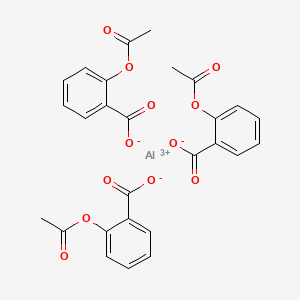
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride](/img/structure/B15183268.png)
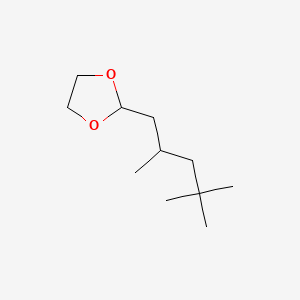
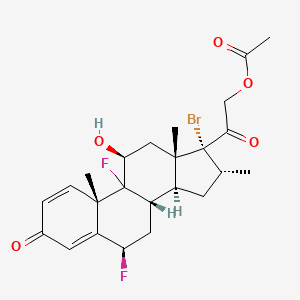
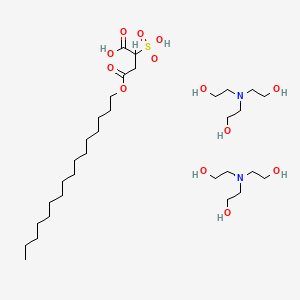
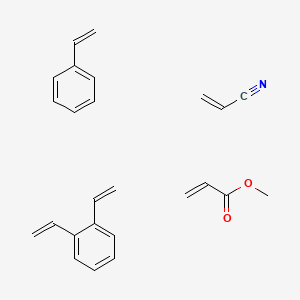

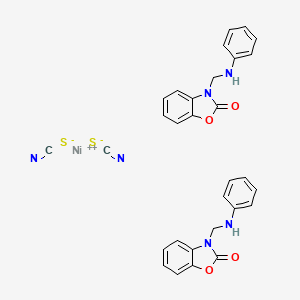
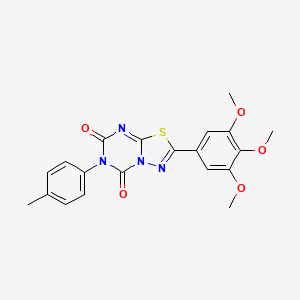

![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)
